Welcome to the BenchChem Online Store!
molecular formula C15H11Cl2NO2 B5558517 N-(4-acetylphenyl)-2,5-dichlorobenzamide

N-(4-acetylphenyl)-2,5-dichlorobenzamide

Cat. No. B5558517
M. Wt: 308.2 g/mol
InChI Key: NAWKIVRBELKSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07230020B2

Procedure details

Reaction of 2,5-dichlorobenzoic acid (300 mg, 1.50 mmol) in thionyl chloride (3.5 mL) then with 4-aminoacetophenone (85 mg, 0.63 mmol) in presence of triethylamine (90 μL, 0.65 mmol) in THF (6 mL) according to method B gave N-(4-Acetyl-phenyl)-2,5-dichloro-benzamide (150 mg, 0.48 mmol, 76% yield) as a orange powder after purification by crystallisation in DCM.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step Two
Quantity
90 μL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH3:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([NH2:21])=[CH:17][CH:16]=1)=[O:14].C(N(CC)CC)C>S(Cl)(Cl)=O.C1COCC1>[C:13]([C:15]1[CH:20]=[CH:19][C:18]([NH:21][C:4](=[O:6])[C:3]2[CH:7]=[C:8]([Cl:11])[CH:9]=[CH:10][C:2]=2[Cl:1])=[CH:17][CH:16]=1)(=[O:14])[CH3:12]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)Cl
Name
Quantity
3.5 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
85 mg
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)N
Step Three
Name
Quantity
90 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)NC(C1=C(C=CC(=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.48 mmol
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.